molecular formula C13H19N3O3 B13223332 tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate

tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B13223332
M. Wt: 265.31 g/mol
InChI Key: MYBVJCKIDRACIW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate ( 2060033-22-7) is a sophisticated chemical building block incorporating both azetidine and pyrimidine heterocycles, making it particularly valuable in medicinal chemistry and drug discovery research . This compound features a Boc-protected azetidine ring conjugated with a 6-methoxypyrimidine system, creating a versatile scaffold for constructing biologically active molecules . The azetidine ring represents a valuable four-membered saturated nitrogen heterocycle that serves as a conformationally constrained component in drug design, isosteric with commonly used ring systems in pharmaceuticals . Researchers utilize this compound extensively in the synthesis of heterocyclic amino acid derivatives and as a key intermediate in the development of novel therapeutic agents . The molecular framework is particularly relevant for creating analogs of biologically significant compounds, including L-azetidine-2-carboxylic acid derivatives found in natural sources, which demonstrate notable biological activities . The presence of the methoxypyrimidine moiety enhances the compound's utility in targeting various enzyme systems, while the Boc-protecting group enables straightforward functionalization and diversification through standard synthetic operations such as Suzuki-Miyaura cross-coupling and aza-Michael addition reactions . This reagent is specifically designed for research applications including: the development of constrained peptide analogs; synthesis of potential kinase inhibitors; preparation of GABA receptor modulators; investigation of calcium channel blockers similar to azelnidipine; and exploration of cytotoxic agents inspired by marine natural products containing azetidine subunits . With molecular formula C13H19N3O3 and molecular weight 265.31 g/mol, this building block offers researchers a strategic advantage in designing novel compounds for pharmaceutical development . The product is provided with high purity standards and is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use, and should be handled by qualified professionals with appropriate safety precautions. Proper storage conditions and cold-chain transportation are recommended to maintain product integrity .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-9(7-16)10-5-11(18-4)15-8-14-10/h5,8-9H,6-7H2,1-4H3

InChI Key

MYBVJCKIDRACIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=N2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The typical synthetic approach to this compound involves a nucleophilic substitution reaction between tert-butyl 3-hydroxyazetidine-1-carboxylate and 6-methoxypyrimidine derivatives. The reaction usually proceeds under basic conditions, employing sodium hydride (NaH) as a base and tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at low temperatures to control reactivity and minimize side reactions. After completion, the product is isolated by standard purification techniques such as column chromatography or recrystallization.

Key reaction parameters:

Parameter Typical Condition
Base Sodium hydride (NaH)
Solvent Tetrahydrofuran (THF)
Temperature 0°C to room temperature
Reaction time Several hours (varies by scale)
Purification Column chromatography or recrystallization

This method leverages the nucleophilicity of the azetidine nitrogen after deprotonation to attack the electrophilic 6-methoxypyrimidine ring, forming the desired carbon-nitrogen bond.

Alternative Synthetic Approaches

While no direct alternative synthetic routes for this exact compound are widely reported, related pyrimidine-azetidine derivatives have been synthesized using photocatalytic methods or multi-component reactions. For example, photocatalytic coupling using acridine salt catalysts under visible light irradiation has been demonstrated for related tert-butyl carbamate derivatives, offering a one-step synthesis with reduced byproducts and improved yields. However, these methods are more commonly applied to piperazine or pyridine derivatives rather than azetidines specifically.

Reaction Mechanism and Chemical Analysis

The key step in the preparation is the nucleophilic substitution on the pyrimidine ring. The azetidine nitrogen, activated by deprotonation with sodium hydride, attacks the electrophilic carbon on the 6-methoxypyrimidine, displacing a suitable leaving group (often a halide or activated leaving group on the pyrimidine).

Reaction mechanism summary:

  • Deprotonation of azetidine nitrogen by NaH.
  • Nucleophilic attack on the 6-methoxypyrimidine ring.
  • Formation of the carbon-nitrogen bond.
  • Workup and purification to isolate this compound.

The tert-butyl carbamate group remains intact throughout, serving as a protective group to prevent unwanted side reactions on the azetidine nitrogen.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Starting materials tert-butyl 3-hydroxyazetidine-1-carboxylate, 6-methoxypyrimidine Key substrates for coupling
Base Sodium hydride (NaH) Deprotonates azetidine nitrogen
Solvent Tetrahydrofuran (THF) Common aprotic solvent for nucleophilic substitution
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction time Several hours Ensures completion of substitution
Purification Column chromatography or recrystallization Isolates pure product
Yield Variable, typically moderate to good Dependent on reaction scale and conditions

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The methoxypyrimidinyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry: tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize compounds with biological activity, such as enzyme inhibitors or receptor modulators.

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxypyrimidinyl group can form hydrogen bonds and other interactions with the active sites of proteins, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring, the heterocyclic core (azetidine vs. piperidine/pyrrolidine), and functional groups. Key comparisons include:

Compound Name Substituents on Pyrimidine Heterocyclic Ring Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-methoxy Azetidine 281.31 Methoxy, tert-butyl carbamate
tert-Butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate 6-chloro, 2-methylthio Azetidine 315.82 Chloro, methylthio, tert-butyl carbamate
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate 2-chloro, 6-methyl Piperidine 327.81 Chloro, methyl, ether linkage
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate 6-cyclopropylamino Piperidine 347.45 Cyclopropylamino, secondary amine
  • Azetidine vs.
  • Substituent Effects: Methoxy (Target): Electron-donating, improves solubility and may enhance bioavailability. Chloro/Methylthio (): Electron-withdrawing groups increase electrophilicity, favoring nucleophilic substitution reactions. Chloro derivatives often exhibit higher toxicity .

Functional and Application Differences

  • Synthetic Utility : The tert-butyl carbamate group in the target compound facilitates amine protection, a staple in peptide and small-molecule synthesis .
  • Biological Activity : Piperidine-based analogs (e.g., ) are prevalent in kinase inhibitors due to their conformational flexibility, while azetidine derivatives (e.g., Target, ) may offer improved metabolic stability owing to reduced ring flexibility .
  • Safety Profiles : Azetidine derivatives with chloro groups (e.g., ) are classified as acute toxins (H302, H315) , whereas methoxy-substituted analogs like the target compound may exhibit milder toxicity, though specific data are lacking.

Physicochemical Properties

  • Solubility : The methoxy group in the target compound likely enhances water solubility compared to hydrophobic substituents like methylthio or chloro.

Research Findings and Data Gaps

  • Structural Analysis : Computational modeling or crystallography (using SHELX ) is needed to confirm the target compound’s hydrogen-bonding patterns and conformation.
  • Biological Data: No direct activity data are provided, but pyrimidine derivatives are often explored as kinase or protease inhibitors. Comparative studies with analogs could reveal substituent-driven efficacy differences.
  • Safety Data : The target compound’s hazards remain uncharacterized, though related azetidine derivatives show skin/eye irritation risks .

Biological Activity

Tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate is a novel compound with significant potential in medicinal chemistry. Its unique structure, which combines a tert-butyl group with a pyrimidine moiety and an azetidine ring, suggests diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O3, with a molecular weight of approximately 265.31 g/mol. The compound features an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom, contributing to its pharmacological properties.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance, research has shown that various azetidine derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The specific activity of this compound against these pathogens remains to be fully characterized, but its structural analogs suggest promising antibacterial effects .

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in disease pathways. Studies have indicated that similar compounds can bind to enzymes or receptors critical for cellular function, potentially leading to therapeutic effects in various diseases. For instance, the binding affinity of related azetidine derivatives has been explored in the context of cancer and infectious diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Azetidine Ring : Using appropriate amines and carbonyl compounds.
  • Introduction of the Pyrimidine Moiety : This can be achieved through nucleophilic substitution reactions.
  • Carboxylation : The final step often involves introducing the carboxylic acid group through various chemical transformations.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylateContains a chloro substituentMay exhibit different biological activity due to halogen substitution
Tert-butyl 3-(2-amino-pyridin-4-yl)azetidine-1-carboxylateFeatures an amino groupPotentially enhances solubility and bioavailability
Tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylateDifferent cyclic structure (pyrrolidine)Offers alternative reactivity profiles

This table highlights how variations in substituents can influence biological activity and pharmacological properties.

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